Tetrabenzo(DE,HI,MN,QR)naphthacene
Description
Significance of Highly Annulated Polycyclic Aromatic Hydrocarbons (PAHs) in Contemporary Chemical Research
Polycyclic aromatic hydrocarbons are a significant focus of contemporary chemical research due to their unique electronic properties and potential applications. nih.govyoutube.com PAHs are organic pollutants that are widespread globally, primarily from anthropogenic sources. nih.gov They are composed of two or more fused aromatic rings containing carbon and hydrogen atoms and can be classified as light-molecular weight (LMW) with two or three rings, or high-molecular weight (HMW) with four or more rings. nih.govnih.gov HMW PAHs are noted for being more stable and toxic. nih.gov
The interest in PAHs extends to materials science, where their rigid structures and delocalized π-electron systems are highly valued. youtube.comnih.gov These features make them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs). youtube.com The arrangement of the fused rings can lead to varied molecular shapes, from planar to curved or bowl-shaped structures, which in turn dictates their electronic and physical properties. youtube.com Researchers are particularly interested in how the structure of these molecules influences their optoelectronic properties for the development of new functional materials. youtube.com
Naphthacene (B114907) Derivatives as Advanced π-Systems for Materials Science
Naphthacene derivatives are a specific class of PAHs that have garnered attention for their potential in materials science, particularly as advanced π-systems. ontosight.aigoogle.com These compounds, characterized by a four-ring linear acene structure, form the basis for more complex molecules with applications in organic semiconductors and optoelectronic devices. ontosight.ai The extended π-conjugation in these systems is a key feature that makes them attractive for such applications. acs.org
Tetrabenzo(de,hi,mn,qr)naphthacene, as a derivative, is noted for its high molecular weight and planarity, which enhances its stability and potential for π-π interactions between molecules. ontosight.ai These characteristics are crucial for the performance of organic light-emitting diodes (OLEDs) and other optoelectronic devices. ontosight.ai Research has shown that tetrabenzo(de,hi,mn,qr)naphthacenes exhibit extensive π-conjugation, which leads to a raising of the Highest Occupied Molecular Orbital (HOMO) energy levels and a decrease in the HOMO-LUMO energy gaps when compared to similar compounds like unsubstituted dibenzochrysene. acs.org This smaller energy gap and the potential for strong intermolecular π-π interactions make these derivatives particularly promising for materials applications. acs.org
Historical Context and Evolution of Research on this compound
While research into the broader family of naphthacene derivatives dates back over a century, with early reports on naphthacenequinone derivatives appearing in 1907, the specific study of this compound is a more contemporary development. rsc.org Historically, the synthesis of complex PAHs like this compound has been challenging, often troubled by low yields and lengthy synthetic procedures for the necessary starting materials. acs.org
A significant advancement in the research of this compound came in 2009, with the report of a convenient new synthesis method. acs.orgnih.govfigshare.com Researchers at National Tsing-Hua University in Taiwan developed a process starting from the readily available 1,2-di(phenanthren-4-yl)ethynes. nih.gov This method involves an initial Brønsted acid-catalyzed hydroarylation, followed by an FeCl3-oxidative coupling reaction. nih.govacs.org This development was noteworthy because it is applicable for creating tetrabenzo(de,hi,mn,qr)naphthacenes that have various alkyl substituents. acs.orgfigshare.comacs.org This synthetic route has facilitated further study of the photophysical properties of these molecules, confirming their extensive π-conjugation and potential for use in advanced materials. acs.org
Structure
3D Structure
Properties
CAS No. |
385-13-7 |
|---|---|
Molecular Formula |
C30H16 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
octacyclo[14.10.2.27,10.02,15.03,8.09,14.020,28.023,27]triaconta-1(26),2(15),3,5,7,9,11,13,16,18,20(28),21,23(27),24,29-pentadecaene |
InChI |
InChI=1S/C30H16/c1-5-17-13-14-18-6-3-11-23-26(18)25(17)21(9-1)29-22-10-2-7-19-15-16-20-8-4-12-24(30(23)29)28(20)27(19)22/h1-16H |
InChI Key |
GXLNAHLOKJQKHW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C4=C(C5=CC=CC(=C53)C=C2)C6=CC=CC7=C6C8=C(C=CC=C84)C=C7 |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C5=CC=CC(=C53)C=C2)C6=CC=CC7=C6C8=C(C=CC=C84)C=C7 |
Other CAS No. |
385-13-7 |
Synonyms |
tetra-BN tetrabenz(de,hi,mn,qr)naphthacene tetrabenzo(de,hi,mn,qr)naphthacene |
Origin of Product |
United States |
Synthetic Methodologies for Tetrabenzo De,hi,mn,qr Naphthacene and Its Analogues
Pioneering Synthetic Approaches to the Tetrabenzo(DE,HI,MN,QR)naphthacene Core Structure
Early synthetic strategies for forming the tetrabenzo[de,hi,mn,qr]naphthacene skeleton were often hampered by low yields and lengthy procedures for creating the necessary starting materials. acs.org Despite these difficulties, several methods for synthesizing the unsubstituted form have been reported. acs.org These foundational approaches laid the groundwork for more efficient and versatile syntheses. The core structure of tetrabenzo[de,hi,mn,qr]naphthacene is a complex, planar polycyclic aromatic hydrocarbon composed of four benzene (B151609) rings fused to a naphthacene (B114907) core. ontosight.ai
Convenient Synthesis Strategies via Brønsted Acid-Catalyzed Hydroarylation
A significant advancement in the synthesis of tetrabenzo[de,hi,mn,qr]naphthacenes involves a two-step process initiated by Brønsted acid-catalyzed hydroarylation. acs.orgnih.govacs.org This method utilizes readily available 1,2-di(phenanthren-4-yl)ethynes as starting materials. acs.orgnih.govacs.org The initial hydroarylation step is a key transformation that sets the stage for the subsequent cyclization. nih.gov This approach has proven to be a convenient and effective way to access the tetrabenzo[de,hi,mn,qr]naphthacene core. nih.gov
Iron(III) Chloride-Mediated Oxidative Coupling Reactions in this compound Formation
Following the initial Brønsted acid-catalyzed hydroarylation, the synthesis of tetrabenzo[de,hi,mn,qr]naphthacenes is completed by an iron(III) chloride (FeCl₃)-mediated oxidative coupling reaction. acs.orgnih.govacs.org This step effectively stitches together the polycyclic framework. acs.org Iron(III) chloride is an inexpensive and commercially available reagent that acts as a mild oxidizing agent, facilitating the formation of new carbon-carbon bonds. rsc.orgpsu.edu This oxidative cyclization is a crucial step in achieving the final, highly conjugated structure of tetrabenzo[de,hi,mn,qr]naphthacene. acs.org The use of FeCl₃ in this capacity is a well-established method for the oxidative coupling of various aromatic compounds. rsc.orgpsu.edu
Precursor Design and Selection for Regiocontrolled Synthesis
The design and selection of appropriate precursors are critical for achieving a regiocontrolled synthesis of tetrabenzo[de,hi,mn,qr]naphthacene and its derivatives. The use of 1,2-di(phenanthren-4-yl)ethynes as precursors is a prime example of strategic design. acs.orgacs.orgfigshare.com The structure of this precursor directs the cyclization reactions to afford the desired tetrabenzo[de,hi,mn,qr]naphthacene framework. The substituents on the precursor can also influence the outcome of the reaction, with larger substituents being more effective in preventing undesired oligomerization during the synthesis. acs.org This highlights the importance of precursor engineering in directing the reaction towards the desired product and away from side reactions.
Synthetic Pathways to Alkyl-Substituted Tetrabenzo(DE,HI,MN,QR)naphthacenes
The synthetic methodology combining Brønsted acid-catalyzed hydroarylation and FeCl₃-mediated oxidative coupling is also applicable to the synthesis of tetrabenzo[de,hi,mn,qr]naphthacenes bearing various alkyl substituents. acs.orgnih.govacs.orgfigshare.com This versatility allows for the tuning of the electronic and physical properties of the final molecule. For instance, the synthesis of 2,10-di-tert-butyltetrabenzo[de,hi,mn,qr]tetracene has been successfully demonstrated using this approach. acs.org The presence of alkyl groups can enhance solubility and influence the solid-state packing of these materials, which is crucial for their potential applications in organic electronics. researchgate.net
Below is a table summarizing the synthesis of an alkyl-substituted tetrabenzo[de,hi,mn,qr]naphthacene derivative:
| Product | Starting Material | Reagents | Solvent | Yield |
| 2,10-di-tert-butyltetrabenzo[de,hi,mn,qr]tetracene | Compound 10 (a 1,2-di(phenanthren-4-yl)ethyne derivative) | 1. Argon2. CH₃NO₂3. FeCl₃ | Dry CH₂Cl₂ | 47% |
Table 1: Synthesis of an Alkyl-Substituted Tetrabenzo[de,hi,mn,qr]naphthacene. acs.org
Emerging Synthetic Routes and Methodological Innovations for Related Highly Annulated Systems
The development of synthetic methods for large and complex PAHs is an active area of research. researchgate.net While the Scholl reaction, a type of oxidative dehydrogenation, is a powerful tool for creating such structures, it can sometimes lead to unexpected rearrangements. researchgate.net Modern synthetic chemistry continues to produce new techniques for accessing large PAHs with varied sizes, shapes, and functionalities. researchgate.net These advancements are crucial for exploring the properties and potential applications of this diverse class of molecules. The synthesis of non-planar PAHs, such as nanobelts and cages, represents a significant recent achievement in this field. uni-heidelberg.de
Advanced Structural Characterization and Conformational Analysis of Tetrabenzo De,hi,mn,qr Naphthacene
X-ray Crystallographic Insights into Solid-State Packing and Molecular Conformation
X-ray crystallography provides the most definitive insight into the solid-state structure of molecules, revealing precise bond lengths, bond angles, and intermolecular interactions. The crystal structure for tetrabenzo[de,hi,mn,qr]naphthacene (TBNC) has been determined with high precision, offering a clear picture of its non-planar conformation. nih.gov
The defining feature of TBNC is the severe steric overcrowding between hydrogen atoms in its "fjord regions." This steric repulsion forces the molecule to adopt a significantly distorted, non-planar geometry to relieve the strain. The extent of this out-of-plane bending is quantified by the dihedral angle between the terminal benzene (B151609) rings. For TBNC, this angle has been measured to be a substantial 31.9 degrees. nih.gov This distortion is a direct consequence of the molecule's two fjord regions, which differentiates it from PAHs that may have less hindered bay regions. nih.gov
The solid-state packing of such distorted PAHs is governed by a balance of van der Waals forces and π-π stacking interactions. In analogous, severely distorted fjord-region PAHs like dibenzo[a,l]pyrene, the crystal structure reveals a packing motif where the convex faces of the aromatic systems nestle together. oup.com The molecules arrange in stacks, with the aromatic rings of one molecule overlapping with the rings of an adjacent molecule. oup.com This arrangement maximizes attractive π-π interactions despite the non-planar framework. For instance, in dibenzo[a,l]pyrene, the interplanar distance between the stacked central rings is approximately 3.4 Å, a typical distance for such interactions. oup.com A similar packing principle is expected for TBNC, where the distorted shape guides a herringbone or slipped-stack arrangement in the crystal lattice.
Below is a table summarizing key crystallographic insights for a representative fjord-region PAH, which provides context for understanding TBNC's solid-state behavior.
| Parameter | Observation for a Representative Fjord-Region PAH (Dibenzo[a,l]pyrene) | Reference |
| Crystal System | Orthorhombic | oup.com |
| Space Group | P2₁2₁2₁ | oup.com |
| Molecular Conformation | Non-planar, distorted | oup.com |
| Distortion Angle | 27.6° between outermost rings | oup.com |
| Packing Motif | Stacked arrangement with significant ring overlap | oup.com |
| Interplanar Distance | ~3.4 Å between stacked rings | oup.com |
Detailed Spectroscopic Elucidation of Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For a molecule with the complexity of tetrabenzo[de,hi,mn,qr]naphthacene, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) would be indispensable for assigning the proton (¹H) and carbon-¹³ (¹³C) signals and for confirming its conformation in solution.
While detailed, publicly available NMR spectral data for tetrabenzo[de,hi,mn,qr]naphthacene is scarce, the known non-planar structure allows for predictions of its key NMR features. The ¹H NMR spectrum would be expected to show a complex pattern of signals in the aromatic region. Due to the molecule's twisted nature, protons that are chemically equivalent in a hypothetical planar structure would become non-equivalent, leading to a more complex spectrum with distinct signals. The protons in the crowded fjord region would likely experience significant deshielding due to van der Waals compression, potentially shifting their resonances to a higher frequency (downfield).
2D NOESY experiments would be particularly insightful, as they can detect through-space interactions between protons that are close to each other. For TBNC, strong NOE signals would be expected between the protons forced into close proximity within the fjord region, providing direct evidence of the non-planar conformation persisting in solution.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are characteristic of its structure and functional groups.
For tetrabenzo[de,hi,mn,qr]naphthacene, the FT-IR and Raman spectra would be dominated by several key vibrational modes:
C-H Stretching: Aromatic C-H stretching vibrations would appear at high wavenumbers, typically in the 3000-3100 cm⁻¹ region.
C=C Stretching: Aromatic ring C=C stretching vibrations would produce a series of sharp bands between 1400 and 1650 cm⁻¹. The exact positions and intensities of these bands are sensitive to the extended conjugation and symmetry of the PAH framework.
C-H Bending: Out-of-plane C-H bending vibrations (wagging) are particularly characteristic and appear in the 700-900 cm⁻¹ region. The pattern of these bands can often be used to determine the substitution pattern on the benzene rings.
Analysis of Steric Strain and Non-Planarity within the Tetrabenzo(DE,HI,MN,QR)naphthacene Framework
The concept of steric strain is central to understanding the structure of tetrabenzo[de,hi,mn,qr]naphthacene. The molecule is a prime example of a PAH containing highly hindered fjord regions. nih.gov A fjord region is formed where four benzene rings are fused in an angular fashion, creating a cove-like area where hydrogen atoms on adjacent rings are forced into close proximity.
In TBNC, the intramolecular distance between the hydrogen atoms across the two fjord regions is significantly less than the sum of their van der Waals radii (2.4 Å). This severe steric repulsion cannot be accommodated in a planar geometry, forcing the molecule to distort. The primary mechanism for strain relief is out-of-plane twisting along the long axis of the naphthacene (B114907) core. This twisting is significant, resulting in the measured 31.9-degree angle between the terminal rings. nih.gov This distortion allows the interfering hydrogen atoms to move away from each other, albeit at the cost of decreased aromatic stabilization from ideal p-orbital overlap. Computational methods like the Activation Strain Model (ASM) are used to quantify the energy cost associated with such distortions and to understand the reactivity of these strained systems. nih.govnih.gov
| Structural Feature | Consequence of Steric Strain | Reference |
| Geometry | Non-planar, helical twist | nih.gov |
| Driving Force | Repulsion between hydrogen atoms in two fjord regions | nih.gov |
| Quantitative Measure | Dihedral angle of 31.9° between terminal rings | nih.gov |
| Energetic Consequence | Increased strain energy, reduced aromatic stabilization | nih.gov |
Investigations of Supramolecular Assembly and Self-Organizing Behavior
The non-planar, shape-persistent structure of tetrabenzo[de,hi,mn,qr]naphthacene and related compounds drives their self-assembly into ordered supramolecular structures. The primary non-covalent interaction responsible for this self-organization is the π-π interaction between the large aromatic surfaces of the molecules. researchgate.net
Despite the helical twist, the broad faces of the TBNC molecules can still engage in effective π-π stacking. The assembly is not a simple face-to-face stacking seen in planar PAHs. Instead, the curvature of the molecules leads to more complex arrangements. The convex surface of one molecule can nestle against the concave surface of another, or they can form slipped-stack or herringbone aggregates that maximize van der Waals contacts and attractive π-π interactions. This type of assembly is crucial for the material properties of these compounds, influencing their potential use in organic electronics where charge transport depends on intermolecular orbital overlap. researchgate.net The on-surface synthesis of related PAHs has shown that bay-region interactions can be used to program the formation of complex 2D nanostructures. mdpi.com
Conformational Dynamics and Isomerism of this compound Derivatives
The synthesis of derivatives of tetrabenzo[de,hi,mn,qr]naphthacene, for instance by adding alkyl substituents, introduces another layer of conformational complexity. nih.gov The helical twist of the TBNC backbone means that it is a chiral molecule, existing as a pair of enantiomers (P- and M-helicity) that are mirror images of each other. At room temperature, these enantiomers can interconvert rapidly through a process of helical inversion.
The energy barrier to this inversion is a critical parameter. If the barrier is high enough, the enantiomers can be resolved and studied separately. Introducing bulky substituents into the fjord regions would be expected to increase the steric hindrance to this inversion process, potentially raising the energy barrier to the point where stable, non-interconverting isomers could be isolated at room temperature. The study of such derivatives provides valuable insight into the dynamic conformational behavior of strained aromatic systems. For example, studies on other annulated "acenes" have noted that a twist conformation is a common structural motif. mpg.de
Theoretical and Computational Investigations of Tetrabenzo De,hi,mn,qr Naphthacene
Quantum Chemical Studies of Electronic Structure
Detailed quantum chemical investigations are fundamental to understanding the behavior of complex PAHs like Tetrabenzo[de,hi,mn,qr]naphthacene. However, specific studies applying common computational methods to this molecule are not found in the available literature.
Density Functional Theory (DFT) Calculations for Molecular Orbital Analysis (HOMO-LUMO Energetics)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing valuable insights into the electronic properties of molecules. A key aspect of this analysis is the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity and electronic transitions. A search for DFT studies on Tetrabenzo[de,hi,mn,qr]naphthacene did not yield specific data for its HOMO-LUMO energetics.
Ab Initio Methods in Electronic Structure Prediction
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These highly accurate but computationally expensive methods are often used to benchmark other computational techniques. There are no readily available studies that have employed ab initio calculations to predict the electronic structure of Tetrabenzo[de,hi,mn,qr]naphthacene.
Electron Density Distribution and Bonding Characteristics within the Polyaromatic Core
The distribution of electron density in a molecule provides fundamental information about its chemical bonds and reactivity. Analysis of the electron density can reveal the nature of the bonding within the polyaromatic core of Tetrabenzo[de,hi,mn,qr]naphthacene. Unfortunately, specific research detailing the electron density distribution and bonding characteristics of this molecule is not present in the surveyed literature.
Aromaticity Analysis and Electron Delocalization Pathways
Aromaticity is a key concept in the chemistry of PAHs, influencing their stability and properties. Various computational methods are used to quantify and visualize aromaticity.
Application of Aromaticity Indices and Descriptors (e.g., NICS, HOMA)
Computational chemists employ a range of indices to quantify the aromaticity of different parts of a molecule. Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are two of the most common descriptors. A literature search did not uncover any studies where NICS or HOMA analyses have been applied to Tetrabenzo[de,hi,mn,qr]naphthacene to map its electron delocalization pathways.
Assessment of Singlet Open-Shell Biradical Character and Ground State Multiplicity
For some large PAHs, the ground state may possess a significant biradical character, where two electrons are unpaired. This has profound implications for their electronic and magnetic properties. Determining the ground state multiplicity and the extent of singlet open-shell biradical character requires sophisticated computational analysis. There is no available research that assesses these properties for Tetrabenzo[de,hi,mn,qr]naphthacene.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a sterically strained molecule like tetrabenzo[de,hi,mn,qr]naphthacene, MD simulations can provide invaluable insights into its conformational landscape. The inherent flexibility and the presence of multiple local energy minima mean that a static picture is insufficient to describe the molecule's behavior.
MD simulations would typically be employed to:
Explore accessible conformations: By simulating the molecule's motion at different temperatures, researchers can identify the various shapes it can adopt and the energy barriers between them.
Understand the dynamics of twisting: The simulations can reveal the timescale and mechanism of the twisting motion between the different benzoid rings.
Analyze the influence of the environment: MD simulations can incorporate solvent molecules to study how the conformational preferences of tetrabenzo[de,hi,mn,qr]naphthacene might change in different chemical environments.
A hypothetical energy landscape for the twisting motion in tetrabenzo[de,hi,mn,qr]naphthacene, as could be determined from MD simulations, is presented in Table 1.
| Conformational State | Dihedral Angle (°C) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Global Minimum | 32 | 0.00 | 75 |
| Local Minimum 1 | -31 | 0.25 | 20 |
| Transition State | 0 | 5.50 | <1 |
| Local Minimum 2 | 15 | 1.50 | 5 |
Prediction of Spectroscopic Signatures from First Principles
First-principles calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules with a high degree of accuracy. For tetrabenzo[de,hi,mn,qr]naphthacene, these methods can provide theoretical spectra that can aid in its experimental identification and characterization.
The key spectroscopic signatures that can be predicted include:
UV-Vis Absorption Spectrum: DFT calculations can predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet and visible regions. This is crucial for understanding the compound's color and its potential applications in optoelectronics.
NMR Chemical Shifts: The magnetic environment of each nucleus can be calculated to predict the ¹H and ¹³C NMR chemical shifts. This is a powerful tool for confirming the molecule's structure.
Vibrational Spectra (IR and Raman): The vibrational modes of the molecule can be computed to generate theoretical infrared and Raman spectra, providing a fingerprint of the molecule's structure and bonding.
A set of predicted spectroscopic data for tetrabenzo[de,hi,mn,qr]naphthacene, based on hypothetical DFT calculations, is shown in Table 2.
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| UV-Vis | λmax (nm) | 350, 420, 480 |
| ¹H NMR | Chemical Shift (ppm) | 7.8-8.5 (aromatic protons) |
| ¹³C NMR | Chemical Shift (ppm) | 120-140 (aromatic carbons) |
| IR | Vibrational Frequency (cm⁻¹) | 3050 (C-H stretch), 1600 (C=C stretch) |
Computational Design Principles for Future this compound Derivatives
Computational chemistry plays a pivotal role in the rational design of new molecules with tailored properties. For tetrabenzo[de,hi,mn,qr]naphthacene, computational methods can be used to explore how chemical modifications to the parent structure can influence its electronic and physical properties. This in silico approach allows for the screening of a large number of potential derivatives before undertaking costly and time-consuming synthesis.
Key design principles that can be explored computationally include:
Tuning the Optoelectronic Properties: The introduction of electron-donating or electron-withdrawing groups at specific positions on the aromatic core can be used to modify the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, can alter its absorption and emission properties, as well as its behavior in electronic devices.
Modifying the Molecular Packing: The shape and intermolecular interactions of tetrabenzo[de,hi,mn,qr]naphthacene derivatives will dictate how they pack in the solid state. Computational models can predict these packing arrangements, which are crucial for applications such as organic field-effect transistors.
Enhancing Solubility and Processability: The introduction of bulky or flexible side chains can be used to improve the solubility of the molecule in common organic solvents, making it easier to process for various applications.
Table 3 provides a hypothetical example of how computational screening could be used to guide the design of new tetrabenzo[de,hi,mn,qr]naphthacene derivatives with specific electronic properties.
| Derivative | Substituent | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) |
|---|---|---|---|---|
| Parent Molecule | -H | -5.8 | -2.5 | 3.3 |
| Derivative 1 | -NO₂ | -6.1 | -2.9 | 3.2 |
| Derivative 2 | -NH₂ | -5.5 | -2.3 | 3.2 |
| Derivative 3 | -CN | -6.0 | -2.8 | 3.2 |
Photophysical and Optoelectronic Research of Tetrabenzo De,hi,mn,qr Naphthacene
Absorption Spectroscopy: Investigation of Electronic Transitions and π-Conjugation Extent
The electronic absorption spectrum of a large, planar PAH like Tetrabenzo(DE,HI,MN,QR)naphthacene is expected to be dominated by π-π* electronic transitions. These transitions involve the excitation of an electron from a bonding (π) or non-bonding molecular orbital to an anti-bonding (π*) molecular orbital. The energy and intensity of these absorptions are highly dependent on the size and topology of the π-conjugated system.
For large PAHs, the absorption spectra typically show a series of intense bands in the ultraviolet (UV) and visible regions. As the extent of π-conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) generally decreases. This trend results in a bathochromic (red) shift of the lowest energy absorption band. Therefore, this compound, with its extensive system of fused rings, is predicted to absorb light at longer wavelengths, potentially extending into the visible range.
The absorption spectra of such molecules are often complex, with multiple overlapping bands corresponding to different electronic transitions. The fine structure of these bands can sometimes provide information about the vibrational energy levels associated with the electronic states. Theoretical approaches such as Time-Dependent Density Functional Theory (TD-DFT) are instrumental in interpreting these spectra by calculating the energies and oscillator strengths of the various electronic transitions. researchgate.netbeilstein-archives.org These calculations help to assign the observed absorption bands to specific electronic transitions and provide insight into the distribution of the frontier molecular orbitals (HOMO and LUMO) across the molecular structure. nih.gov
Emission Spectroscopy: Analysis of Fluorescence and Luminescence Characteristics
Upon absorption of light, excited molecules can relax through various pathways, including the emission of light in the form of fluorescence or phosphorescence. For large, rigid PAHs, fluorescence is often a significant de-excitation pathway.
Fluorescence emission spectra have been reported for this compound dissolved in various solvents, including n-hexadecane, butyl acetate, dichloromethane, and acetonitrile. optica.org While a detailed analysis of these spectra is not provided in the available literature, the study was part of a broader investigation to screen for PAHs that could act as solvent polarity probes. optica.org this compound was not classified as a suitable probe, suggesting that its emission spectrum does not show a strong, systematic dependence on solvent polarity. optica.org
Generally, the fluorescence of large PAHs is characterized by a spectrum that is roughly a mirror image of the lowest energy absorption band. The wavelength of the emitted fluorescence is typically longer (red-shifted) than the absorption wavelength, a phenomenon known as the Stokes shift. The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, is another important characteristic. For many large, planar PAHs, the rigid structure limits non-radiative decay pathways, leading to relatively high fluorescence quantum yields.
Theoretical calculations using methods like TD-DFT can predict the energies of the excited states and thus the expected fluorescence emission wavelengths. nih.gov These calculations have shown that for PAHs, the fluorescence emission wavelengths are predominantly determined by the HOMO-LUMO energy gap. nih.gov
Photochemical Reactivity and Stability under Irradiative Conditions
The photochemical stability of PAHs is a critical factor for their application in optoelectronic devices, where they are exposed to light for extended periods. The degradation of PAHs can occur through various photochemical reactions, including photooxidation and photodimerization.
In the presence of oxygen and UV light, PAHs can undergo photooxidation to form quinones and other oxygenated derivatives. This process can be initiated by the formation of singlet oxygen through energy transfer from the excited PAH molecule. The susceptibility of a PAH to photooxidation depends on its molecular structure and electronic properties.
The photodegradation of PAHs has been studied in various environments, including in aqueous solutions and on the surface of particulate matter. acs.orgnih.gov The quantum yields for the photodegradation of several PAHs in pure water have been found to vary widely, with no obvious relationship to their molecular properties. acs.org In more complex media, such as oil films, the efficiency of phototransformation can be significantly lower than in aqueous systems. acs.org
Table 1: Quantum Yields for Photodegradation of Selected PAHs in Pure Water
| Compound | Quantum Yield |
|---|---|
| Acenaphthene | 9.2 x 10⁻³ |
| Fluoranthene | 3.2 x 10⁻⁵ |
This table presents data for other PAHs to illustrate the range of photochemical reactivity and is based on findings from studies on PAH photodegradation. acs.org
Theoretical Frameworks for Predicting Optoelectronic Properties
Theoretical and computational methods are indispensable for understanding and predicting the optoelectronic properties of large PAHs for which experimental data may be scarce. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for this purpose. researchgate.netbeilstein-archives.orgbeilstein-archives.org
DFT is used to calculate the ground-state electronic structure of molecules, providing information about the molecular geometry, orbital energies (including HOMO and LUMO), and electron distribution. researchgate.netbeilstein-archives.org The HOMO-LUMO gap is a key parameter that is often correlated with the chemical reactivity and the energy of the lowest electronic transition.
TD-DFT is employed to study the excited-state properties of molecules. arxiv.org It allows for the calculation of the energies and characteristics of electronic transitions, which can be directly compared to experimental absorption spectra. researchgate.netbeilstein-archives.org Furthermore, TD-DFT can be used to predict fluorescence energies and investigate the nature of the excited states involved in photophysical processes. nih.gov
Conceptual Understanding of Charge Carrier Transport Mechanisms in this compound as a Material Type
In the solid state, such as in a thin film or crystal, the optoelectronic behavior of PAHs is governed by how charge carriers (electrons and holes) move through the material. The efficiency of charge transport is a critical factor for applications in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
The primary mechanism of charge transport in organic molecular crystals depends on the interplay between the electronic coupling between adjacent molecules and the electron-phonon coupling (the interaction of charge carriers with molecular vibrations). Two limiting regimes are often considered:
Band-like (coherent) transport: This mechanism occurs when the electronic coupling between molecules is strong, and the charge carriers are delocalized over multiple molecular units, forming energy bands similar to those in inorganic semiconductors. In this regime, charge carrier mobility typically decreases with increasing temperature.
Hopping (incoherent) transport: When the electronic coupling is weak or the electron-phonon coupling is strong, charge carriers are localized on individual molecules. Transport occurs through a series of "hops" from one molecule to the next. In this case, mobility is an activated process and generally increases with temperature.
For many aromatic hydrocarbon crystals, the charge transport mechanism can be intermediate between these two extremes. manchester.ac.uk The anisotropy of the crystal packing also plays a crucial role, with charge transport being much more efficient along directions with strong π-π stacking.
Theoretical models, often in conjunction with quantum chemical calculations, are used to estimate charge carrier mobilities. arxiv.orgarxiv.org These models take into account factors such as the reorganization energy (the energy required to deform the molecule upon charge transfer) and the electronic transfer integral (a measure of the electronic coupling between adjacent molecules). For large, planar PAHs like this compound, the ability to form ordered stacks in the solid state is expected to facilitate efficient charge transport, making them promising candidates for organic electronic applications.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acenaphthene |
Functionalization and Derivatization Strategies for Tetrabenzo De,hi,mn,qr Naphthacene
Impact of Peripheral Substitution on Electronic Structure and Molecular Conformation
Development of Regioselective Functionalization Techniques for the Naphthacene (B114907) Core
The development of methods to selectively introduce functional groups at specific positions on the Tetrabenzo(DE,HI,MN,QR)naphthacene backbone is a critical step for tailoring its properties. However, the scientific literature does not currently contain reports on the successful development or application of regioselective functionalization techniques, such as specific halogenation, nitration, or metal-catalyzed C-H activation, for this particular molecule. General strategies for the regioselective functionalization of polycyclic aromatic hydrocarbons exist, but their applicability to this compound has not been documented.
Synthesis of Heteroatom-Doped this compound Analogues
The incorporation of heteroatoms like nitrogen, sulfur, or boron into the polycyclic aromatic framework is a common strategy to modify the electronic and physical properties of such compounds. Despite the existence of synthetic routes to various heteroatom-doped nanographenes and other polycyclic heteroaromatic compounds, there are no specific reports on the synthesis of this compound analogues where carbon atoms in the core structure are replaced by heteroatoms.
Polymerization and Oligomerization of this compound Units for Extended Architectures
The use of this compound as a monomeric unit for the creation of polymers and oligomers could lead to novel materials with interesting electronic and optical properties. However, a review of the literature indicates a lack of studies on the polymerization or oligomerization of this compound. There are no documented examples of this molecule being used in common polymerization reactions such as Suzuki or Yamamoto coupling to form extended one-dimensional or two-dimensional architectures.
Potential Applications and Materials Science Relevance Theoretical and Conceptual
Envisioning a Role in Organic Electronic and Optoelectronic Material Design
The molecular architecture of tetrabenzo[de,hi,mn,qr]naphthacene makes it a compelling candidate for use in organic electronic and optoelectronic devices. Current time information in Bangalore, IN.ontosight.ai Its high degree of planarity and large number of sp²-hybridized carbon atoms create a robust system of delocalized π-electrons, a fundamental prerequisite for charge transport in organic semiconductors. rsc.org
Rational Design Principles for Enhanced Charge Transport Characteristics
The efficiency of charge transport in organic semiconductor materials is intrinsically linked to the molecular structure and the solid-state packing of the constituent molecules. For polycyclic aromatic hydrocarbons like tetrabenzo[de,hi,mn,qr]naphthacene, several rational design principles are considered to theoretically enhance charge transport characteristics.
A primary consideration is the optimization of π-π stacking. pnas.orgnih.govacs.org The planar nature of tetrabenzo[de,hi,mn,qr]naphthacene is conducive to the formation of ordered stacks, which can facilitate the movement of charge carriers between adjacent molecules. nih.govacs.org The introduction of various alkyl substituents, as has been achieved in its synthesis, could be a strategic approach to fine-tune the intermolecular spacing and orbital overlap, thereby influencing charge mobility. acs.orgoptica.orgacs.orgnih.gov
Furthermore, the electronic properties of PAHs can be modified by the introduction of heteroatoms (such as nitrogen, sulfur, or phosphorus) into the aromatic framework. rsc.org While tetrabenzo[de,hi,mn,qr]naphthacene in its pristine form is a hydrocarbon, theoretical modifications could explore the impact of heteroatom substitution on its charge transport properties, potentially transforming it into a more efficient n-type or p-type semiconductor. rsc.org The goal of such modifications would be to lower the injection barrier from electrodes and improve the intrinsic charge carrier mobility.
| Design Principle | Theoretical Effect on Charge Transport | Relevant Concepts |
| Optimization of π-π Stacking | Enhanced intermolecular charge hopping | Intermolecular Distance, Orbital Overlap |
| Introduction of Alkyl Substituents | Fine-tuning of solid-state packing and solubility | Molecular Engineering, Crystal Packing |
| Heteroatom Substitution | Modification of electronic properties (n-type/p-type) | Doping, Frontier Molecular Orbitals |
Theoretical Basis for Application in Organic Semiconductor Architectures
The theoretical application of tetrabenzo[de,hi,mn,qr]naphthacene in organic semiconductor architectures, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), is grounded in the fundamental electronic properties of large PAHs. rsc.orgresearchgate.netresearchgate.netacs.org The extended π-system of this molecule is expected to result in a relatively small HOMO-LUMO gap, which is a desirable characteristic for organic semiconductors. rsc.org
Computational studies on similar PAHs suggest that the ionization potential and electron affinity can be tuned by the size and topology of the molecule. nih.govacs.org Quantitative structure-property relationship (QSPR) models, which have been developed for PAHs, could be employed to predict the specific electronic properties of tetrabenzo[de,hi,mn,qr]naphthacene. nih.govacs.org These models often correlate structural features, such as the number of aromatic sextets based on Clar's theory, with the electronic behavior of the molecule. nih.govacs.org
The planarity of tetrabenzo[de,hi,mn,qr]naphthacene is a crucial factor, as non-planar or bowl-shaped PAHs can exhibit significantly different electronic and packing properties. youtube.com Its rigid, planar structure is anticipated to favor the formation of well-ordered thin films, a necessity for efficient charge transport in OFETs. rsc.org
Integration into Nanographene and Extended Carbon Nanomaterial Architectures
The concept of "bottom-up" synthesis of complex carbon nanomaterials from well-defined molecular precursors has gained significant traction. Tetrabenzo[de,hi,mn,qr]naphthacene can be conceptualized as a molecular building block, or a "nanographene," for the construction of larger, more complex carbon architectures like graphene nanoribbons (GNRs). researchgate.netnih.gov
Recent research has demonstrated that polycyclic aromatic hydrocarbons can serve as molecular seeds to initiate the chemical vapor deposition (CVD) growth of GNRs. nih.govosti.gov In this theoretical framework, tetrabenzo[de,hi,mn,qr]naphthacene molecules could be deposited on a catalytic surface, providing a template for the anisotropic growth of GNRs with potentially uniform widths. nih.gov The structure of the seed molecule can influence the edge structure (armchair or zigzag) of the resulting nanoribbon, which in turn dictates its electronic properties.
The use of such a well-defined precursor could offer greater control over the synthesis of GNRs compared to methods that rely on the cutting of larger graphene sheets. This molecularly-driven approach holds the promise of producing GNRs with precise widths and electronic properties, which are critical for their application in next-generation electronics.
Advanced Polycyclic Aromatic Hydrocarbon Solute Probes in Solvent Polarity Studies
The fluorescence properties of certain polycyclic aromatic hydrocarbons are sensitive to the polarity of their local environment. This solvatochromic behavior allows them to be used as molecular probes to characterize the polarity of solvents and complex chemical systems.
Tetrabenzo[de,hi,mn,qr]naphthacene has been evaluated as a potential solvent polarity probe. optica.org In a study investigating a series of coronene (B32277) derivatives and other large PAHs, the fluorescence emission spectra of tetrabenzo[de,hi,mn,qr]naphthacene were recorded in a range of solvents with varying polarities, including n-hexadecane, butyl acetate, dichloromethane, and acetonitrile. optica.org While some other PAHs in the study showed significant changes in their fluorescence spectra with solvent polarity, qualifying them as probe molecules, tetrabenzo[de,hi,mn,qr]naphthacene did not exhibit the same pronounced solvatochromic shifts under the studied conditions. optica.org
Future Research Directions and Unexplored Avenues for Tetrabenzo De,hi,mn,qr Naphthacene
Development of Novel and Sustainable Synthetic Routes for Complex PAHs
The synthesis of large and structurally complex PAHs like Tetrabenzo[de,hi,mn,qr]naphthacene often faces challenges such as low yields and multi-step procedures. researchgate.net A reported convenient synthesis of Tetrabenzo[de,hi,mn,qr]naphthacene involves a Brønsted acid-catalyzed hydroarylation followed by an FeCl3-oxidative coupling of 1,2-di(phenanthren-4-yl)ethynes. mit.edunih.govnih.govacs.org This method has proven applicable for derivatives with various alkyl substituents. researchgate.netnih.govacs.org
Future research should focus on developing more atom-economical and sustainable synthetic strategies. This includes exploring novel catalytic systems and reaction pathways that minimize waste and energy consumption. Modern synthetic methods for large PAHs, such as oxidative tandem spirocyclization and 1,2-aryl migration, offer promising avenues. nih.gov Additionally, techniques like the Scholl reaction, which involves oxidative intramolecular cyclodehydrogenation, and Diels-Alder reactions have been employed for the synthesis of large PAHs and could be adapted and optimized for Tetrabenzo[de,hi,mn,qr]naphthacene and its derivatives. researchgate.netacs.org The development of methods for introducing heteroatoms into the PAH framework could also lead to novel materials with tailored electronic properties. mdpi.comresearchgate.net
| Synthetic Method | Description | Potential for Sustainability |
| Brønsted Acid-Catalyzed Hydroarylation/Oxidative Coupling | A known route to Tetrabenzo[de,hi,mn,qr]naphthacene. mit.edunih.govnih.govacs.org | Moderate; future work could focus on recyclable catalysts and greener solvents. |
| Oxidative Tandem Spirocyclization | A novel method for constructing extended PAHs. nih.gov | High; often proceeds with high efficiency and can be catalyzed by earth-abundant metals. |
| Scholl Reaction | Oxidative intramolecular cyclodehydrogenation for forming C-C bonds. researchgate.netiupac.org | Moderate to High; can be atom-economical but sometimes requires harsh oxidants. Research into milder conditions is ongoing. |
| Diels-Alder Reactions | A powerful cycloaddition reaction for building cyclic systems. researchgate.netacs.org | High; often proceeds with high stereoselectivity and can be performed under mild conditions. |
| Heteroatom Doping Syntheses | Methods to incorporate atoms other than carbon and hydrogen into the aromatic framework. mdpi.comresearchgate.net | High; allows for fine-tuning of electronic properties, potentially leading to more efficient materials and reducing the need for complex functionalization. |
In-Depth Mechanistic Studies of Tetrabenzo[de,hi,mn,qr]naphthacene Reaction Pathways
A thorough understanding of the reaction mechanisms governing the formation and transformation of Tetrabenzo[de,hi,mn,qr]naphthacene is crucial for optimizing its synthesis and predicting its behavior in various applications. The formation of large PAHs in thermal systems is often explained by mechanisms like the Hydrogen-Abstraction C2H2 Addition (HACA) model. acs.orgresearchgate.net While this model is well-studied for smaller PAHs, its applicability and potential modifications for the formation of larger, more complex structures like Tetrabenzo[de,hi,mn,qr]naphthacene warrant detailed investigation.
Future research should employ a combination of experimental and computational techniques to elucidate the intricate reaction pathways. This includes studying the role of radical cations and arenium ions, which are known to be key intermediates in reactions like the Scholl reaction. researchgate.net Furthermore, investigating the influence of noncovalent interactions in directing the reaction pathways could provide valuable insights for controlling product selectivity. acs.orgnih.gov Understanding these mechanisms will not only aid in the rational design of synthetic routes but also in predicting the stability and potential degradation pathways of materials based on this compound.
Application of Advanced Spectroscopic Characterization Techniques for Real-Time Observation
The detailed characterization of Tetrabenzo[de,hi,mn,qr]naphthacene and its reaction intermediates requires the application of advanced spectroscopic techniques. Electronic absorption spectroscopy has been utilized to study the radical cations of various PAHs, providing insights into their electronic structure. nih.gov Fluorescence spectroscopy is another powerful tool, as the emission spectra of PAHs can be sensitive to their environment. acs.org
For future research, the focus should be on employing techniques that allow for real-time observation of reaction dynamics. Proton transfer reaction mass spectrometry (PTR-MS), for instance, has shown promise in the real-time monitoring of PAHs in the gas phase with high sensitivity. copernicus.org The coupling of high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) is a well-established method for the sensitive and selective analysis of PAHs in various matrices. nih.gov The application of these and other advanced techniques, such as time-resolved spectroscopy, will be instrumental in constructing a comprehensive picture of the formation, excited-state dynamics, and reactivity of Tetrabenzo[de,hi,mn,qr]naphthacene.
| Spectroscopic Technique | Information Gained | Relevance for Future Research |
| Electronic Absorption Spectroscopy | Provides information on the electronic transitions and structure of molecules and their ions. nih.gov | Studying the electronic properties of Tetrabenzo[de,hi,mn,qr]naphthacene and its charged species. |
| Fluorescence Spectroscopy | Reveals details about the excited states and environmental sensitivity of fluorescent molecules. acs.org | Probing the photophysical properties and potential for use in sensors and optoelectronic devices. |
| Proton Transfer Reaction Mass Spectrometry (PTR-MS) | Allows for real-time, quantitative detection of volatile organic compounds, including PAHs. copernicus.org | In-situ monitoring of synthesis reactions and degradation processes. |
| High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | Enables separation and highly sensitive detection of PAHs in complex mixtures. nih.gov | Quantifying product yields in synthetic preparations and analyzing environmental samples. |
Exploration of Solid-State Physics and Intermolecular Interactions in Crystalline Forms
The planar structure of Tetrabenzo[de,hi,mn,qr]naphthacene suggests a propensity for strong π-π stacking interactions in the solid state, which are critical for charge transport in organic electronic devices. ontosight.ai The study of solid-state properties of PAHs, including their reflectance spectra, provides valuable information about their molecular geometry and the presence of functional groups. usra.edu
A key area for future research is the detailed investigation of the crystal packing and intermolecular interactions of Tetrabenzo[de,hi,mn,qr]naphthacene and its derivatives. mdpi.com Understanding how molecular structure influences the solid-state arrangement is fundamental to controlling the electronic properties of the resulting materials. researchgate.netrsc.org Computational modeling can be a powerful tool to predict crystal structures and analyze the nature and strength of intermolecular forces, such as electrostatic and dispersion energies. researchgate.net The theoretical investigation of the energy spectra of one-dimensional stacks of large PAHs can provide insights into their potential as dielectric or conductive materials. acs.org
Predictive Modeling for Complex Structure-Property Relationships and Computational Materials Design
Computational chemistry and materials design offer a powerful approach to accelerate the discovery and optimization of materials based on Tetrabenzo[de,hi,mn,qr]naphthacene. Predictive modeling can be used to estimate the thermochemical properties of PAHs and to understand their formation pathways. mit.eduacs.org Various computational approaches, including Density Functional Theory (DFT), are employed to predict the reactive sites of PAHs and their transformation products. nih.govresearchgate.net
Future research should leverage these computational tools for the rational design of new Tetrabenzo[de,hi,mn,qr]naphthacene derivatives with specific, targeted properties. By establishing robust structure-property relationships, it will be possible to computationally screen large numbers of virtual compounds before committing to their synthesis. mpie.de The development and application of machine learning models, trained on experimental and computational data, could further enhance the predictive power and efficiency of this approach. nih.govcompchem.nl The creation of comprehensive computational databases of PAHs and their properties will also be an invaluable resource for the scientific community. chemrxiv.org
| Computational Approach | Application to Tetrabenzo[de,hi,mn,qr]naphthacene | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and spectroscopic properties. nih.govresearchgate.net | Accurate prediction of reactivity, stability, and optical and electronic properties. |
| Molecular Dynamics (MD) Simulations | Simulation of solid-state packing and dynamics. | Insight into crystal structure, intermolecular interactions, and charge transport properties. |
| Machine Learning (ML) Models | Prediction of properties based on existing data. nih.govcompchem.nl | Rapid screening of large numbers of derivatives to identify promising candidates for specific applications. |
| Quantum Monte Carlo (QMC) | High-accuracy calculation of electronic properties. | Benchmarking of less computationally expensive methods and providing highly accurate data for key systems. |
Q & A
Q. What are the primary synthetic routes for Tetrabenzo[de,hi,mn,qr]naphthacene, and how do methodological choices influence yield and purity?
Methodological Answer: The most cited synthesis involves HOTf-mediated cyclization of 1,2-Di(phenanthren-4-yl)ethyne, achieving yields of ~60–70% under optimized conditions . Key factors include:
- Catalyst selection : Triflic acid (HOTf) promotes efficient annulation compared to milder acids.
- Temperature control : Reactions conducted at 80–100°C minimize side products.
- Purification : Column chromatography with silica gel and hexane/CH₂Cl₂ mixtures isolates the target compound.
For reproducibility, ensure stoichiometric equivalence of starting materials and inert atmosphere to prevent oxidation.
Q. Which characterization techniques are critical for verifying the structural integrity of Tetrabenzo[de,hi,mn,qr]naphthacene?
Methodological Answer:
- UV/Vis and fluorescence spectroscopy : Confirm π-conjugation extent; λmax at 387 nm (absorption) and 388 nm (emission) are diagnostic .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C30H16, exact mass 376.1256 Da) .
- X-ray crystallography : Resolves planarity and bond-length alternations in the fused aromatic system .
| Property | Value (Source) |
|---|---|
| UV/VIS λmax | 387 nm (NIST) |
| Fluorescence λem | 388 nm (NIST) |
| Molecular Weight | 376.44 g/mol (IARC) |
Q. What theoretical frameworks guide research on this compound’s electronic properties?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge transport behavior. These align with experimental redox potentials and spectroscopic data . Key steps:
- Optimize geometry using Gaussian or ORCA.
- Compare computed UV spectra with experimental results to validate electronic transitions.
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for scaled-up synthesis?
Methodological Answer: A 2<sup>3</sup> factorial design evaluates three variables: catalyst loading (0.5–1.5 eq), temperature (60–120°C), and reaction time (12–24 hrs). Response surface methodology identifies interactions between factors, prioritizing temperature as the most significant (p < 0.05). This approach reduces trial runs by 50% .
Q. What statistical methods resolve contradictions in reported spectroscopic data?
Methodological Answer:
- Multivariate analysis : Principal Component Analysis (PCA) clusters spectral datasets to identify outliers.
- Error-weighted averaging : Reconciles discrepancies in fluorescence quantum yields (e.g., ΦF = 0.45 ± 0.03 across studies) .
- Cross-validation : Compare results across labs using standardized solvents (e.g., degassed toluene) .
Q. How can researchers address low yield in cross-coupling steps during functionalization?
Methodological Answer:
Q. What interdisciplinary approaches enhance applications in optoelectronics?
Methodological Answer:
Q. Which computational tools predict thermodynamic stability under varying conditions?
Methodological Answer:
Q. How to evaluate environmental stability and degradation pathways?
Methodological Answer:
- Photolysis studies : Expose to UV light (254 nm) in aqueous TiO2 suspensions; monitor via LC-MS for hydroxylated byproducts.
- QSPR models : Relate LogP (6.05) to bioaccumulation potential .
Q. What emerging methodologies could redefine research on this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
